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Compound of Interest

Compound Name: iGOT1-01

Cat. No.: B1674425 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

metabolic inhibitors is paramount for designing effective experiments and interpreting complex

biological data. This guide provides a comprehensive comparison of two key inhibitors used in

metabolic research: iGOT1-01, a potent and specific inhibitor of Glutamate-Oxaloacetate

Transaminase 1 (GOT1), and Aminooxyacetate (AOA), a broader inhibitor of

aminotransferases.

This document delves into their mechanisms of action, target specificity, and impact on cellular

metabolism, supported by experimental data. Detailed protocols for key assays are provided to

facilitate the replication and validation of these findings.
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Feature iGOT1-01 AOA (Aminooxyacetate)

Primary Target
Glutamate-Oxaloacetate

Transaminase 1 (GOT1)

General inhibitor of pyridoxal

phosphate (PLP)-dependent

enzymes, including multiple

aminotransferases.[1][2]

Mechanism of Action
Potent, direct inhibitor of

GOT1.[3][4]

Forms oxime-type complexes

with the PLP cofactor,

inactivating a broad range of

aminotransferases.[1]

In Vitro Inhibitory Activity

(IC50)

11.3 µM (GOT1/GLOX/HRP

assay), 85 µM (MDH coupled

GOT1 enzymatic assay).[3]

Moderately potent inhibitor of

Aspartate Aminotransferase

(AAT) with reported IC50

values often exceeding 100

μM.[5]

Cellular Effects

Induces metabolic and growth

inhibitory activity, particularly in

cancer cells dependent on the

GOT1 pathway for redox

homeostasis.[6][7]

Leads to decreased

intracellular ATP levels, alters

cell cycle, and can induce

apoptosis and necrosis.[8] It

also inhibits the malate-

aspartate shuttle.[1]

Specificity

Primarily targets GOT1, though

some studies suggest potential

for GOT2 inhibition at higher

concentrations.[6][7]

Broad-spectrum inhibitor

affecting multiple metabolic

pathways, including amino

acid metabolism and the

malate-aspartate shuttle.[1][8]

In Vivo Bioavailability

Reasonable bioavailability and

exposure properties (t1/2=0.7

hours, Cmax=4133 ng/mL,

AUC(0-24 hours)=11734

hour•ng/mL) following oral

administration in mice.

Well-tolerated at approximately

1 to 2 mg/kg/d in clinical trials

for other indications. It has

been shown to suppress tumor

growth in animal models.[2]
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A direct comparison of iGOT1-01 and AOA in pancreatic cancer cells (PaTu8902) using

[¹³C]glutamine tracing reveals both similarities and key distinctions in their metabolic

signatures.

Table 1: Comparative Effects on Key Metabolites in Pancreatic Cancer Cells

Metabolite Group
Effect of iGOT1-01
(200 µM)

Effect of AOA Reference

Aspartate

Isotopologues

Dose-dependent

decrease, similar to

AOA, suggesting

inhibition of aspartate

production from

glutamine.

Significant decrease

in all aspartate

isotopologues.

[6][7]

Glutathione

Metabolism

Commonly decreased

levels of metabolites

in this pathway.

Decreased levels of

metabolites in this

pathway.

[6][7]

Overall Metabolome

At high

concentrations, the

metabolic profile

clusters with AOA-

treated cells,

indicating some

overlapping effects.

However, at lower

doses, the profile is

distinct.

Induces a broad

metabolic shift due to

its non-specific nature.

[6][7]

These findings suggest that while both inhibitors impact central carbon and amino acid

metabolism, the broader activity of AOA leads to more widespread metabolic disruption. In

contrast, iGOT1-01 offers a more targeted approach to studying the specific roles of GOT1.
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To better understand the functional context of these inhibitors, the following diagrams illustrate

the key metabolic pathways they influence and a typical experimental workflow for their

evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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